molecular formula C16H14N4S B11625860 N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide

N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide

Cat. No.: B11625860
M. Wt: 294.4 g/mol
InChI Key: QLCZSTZCONOGFO-UHFFFAOYSA-N
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Description

N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide is a heterocyclic compound that features a fused imidazole and benzimidazole ring system with a phenyl group and a carbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenyl-1H-benzimidazole with thiourea in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated, alkylated, or arylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as drugs. Their ability to interact with specific enzymes and receptors makes them candidates for the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, modulating their activity. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis through DNA intercalation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Lacks the imidazole ring and carbothioamide group.

    N-phenylimidazole: Lacks the benzimidazole ring.

    Benzimidazole-2-thione: Contains a thione group instead of a carbothioamide.

Uniqueness

N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide is unique due to its fused ring system and the presence of both a phenyl group and a carbothioamide moiety

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H14N4S

Molecular Weight

294.4 g/mol

IUPAC Name

N-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbothioamide

InChI

InChI=1S/C16H14N4S/c21-16(17-12-6-2-1-3-7-12)20-11-10-19-14-9-5-4-8-13(14)18-15(19)20/h1-9H,10-11H2,(H,17,21)

InChI Key

QLCZSTZCONOGFO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=S)NC4=CC=CC=C4

Origin of Product

United States

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